tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
CAS No.: 159634-80-7
Cat. No.: VC0060541
Molecular Formula: C18H26N2O2
Molecular Weight: 302.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159634-80-7 |
|---|---|
| Molecular Formula | C18H26N2O2 |
| Molecular Weight | 302.418 |
| IUPAC Name | tert-butyl spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)13-19-12-14-6-4-5-7-15(14)18/h4-7,19H,8-13H2,1-3H3 |
| Standard InChI Key | MHALRZHJLIMHKE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=CC=CC=C23 |
Introduction
Chemical Structure and Identification
Basic Chemical Information
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate consists of a spirocyclic structure with an isoquinoline and piperidine ring system connected through a spiro carbon atom. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances its stability and utility in synthetic chemistry.
| Parameter | Value |
|---|---|
| CAS Number | 159634-80-7 |
| Molecular Formula | C₁₈H₂₆N₂O₂ |
| Molecular Weight | 302.41 g/mol |
| Appearance | Not specified in literature |
| State | Solid (inferred) |
The compound belongs to a class of molecules known as spirocyclic compounds, which are characterized by their unique three-dimensional architecture and conformational properties . The spirocyclic nature provides a rigid framework that can be advantageous in drug design and development.
Chemical Identifiers and Nomenclature
Various naming systems and chemical identifiers are used to uniquely identify this compound in chemical databases and literature.
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-butyl spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate |
| InChI | InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)13-19-12-14-6-4-5-7-15(14)18/h4-7,19H,8-13H2,1-3H3 |
| InChIKey | MHALRZHJLIMHKE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=CC=CC=C23 |
The compound is also known by several synonyms, including 1'-Boc-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine], tert-butyl spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate, and Spiro[isoquinoline-4(1H),4'-piperidine]-1'-carboxylic acid, 2,3-dihydro-, 1,1-dimethylethyl ester .
Physical and Chemical Properties
Physical Properties
The physical properties of tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate provide insights into its behavior in various environments and applications.
| Property | Value | Method |
|---|---|---|
| Boiling Point | 428.5±45.0 °C | Predicted |
| Density | 1.13±0.1 g/cm³ | Predicted |
| pKa | 9.44±0.20 | Predicted |
These properties are largely predicted rather than experimentally determined, which is common for specialty organic compounds used primarily in research applications .
Chemical Reactivity
The chemical reactivity of this compound is significantly influenced by its structural features:
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The tert-butyloxycarbonyl (Boc) group functions as a protecting group for the piperidine nitrogen, allowing selective reactions at other parts of the molecule.
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The secondary amine in the isoquinoline ring provides a site for functionalization through various reactions including alkylation, acylation, and reductive amination.
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The aromatic portion of the isoquinoline system can participate in electrophilic aromatic substitution reactions typical of benzene derivatives.
The compound demonstrates stability under normal laboratory conditions but can undergo deprotection of the Boc group under acidic conditions, yielding the free base form of the spiro compound that can be further derivatized .
Synthesis Methods
Traditional Synthetic Routes
The synthesis of tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves:
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Formation of the isoquinoline core structure
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Construction of the piperidine ring
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Establishment of the spiro connection between the two ring systems
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Installation of the tert-butyloxycarbonyl protecting group
The reaction often requires the use of tert-butyl chloroformate in the presence of a base like triethylamine to introduce the Boc group. The spiro center formation typically represents the most challenging aspect of the synthesis, requiring careful control of reaction conditions.
Modern Approaches
Recent advancements in synthetic methodology have led to more efficient approaches for constructing spirocyclic compounds like tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate. These include:
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Visible light-mediated oxidation processes, which offer milder conditions and greater functional group tolerance .
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One-pot multistep syntheses that streamline the production process by eliminating the need to isolate intermediates .
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Catalytic methodologies employing transition metals to facilitate spirocyclization reactions with high stereoselectivity.
A notable example from the literature describes a visible light-catalyzed oxidative approach for constructing related spirocyclic compounds. This method involves oxidation of N-aryl tertiary amines using bromochloroform with the generation of reactive iminium species, which undergo subsequent reactions to form the spirocyclic core .
Applications in Research and Industry
Pharmaceutical Research
The unique structural features of tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate make it valuable in pharmaceutical research:
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As a building block for constructing biologically active compounds with potential therapeutic applications.
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In the design of receptor ligands, particularly for receptors where conformational constraints enhance binding affinity and selectivity.
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For creating compound libraries for high-throughput screening in drug discovery programs.
The spirocyclic framework provides a rigid three-dimensional structure that can be advantageous in designing molecules with specific spatial arrangements of functional groups required for biological activity.
As a Chemical Intermediate
Beyond direct pharmaceutical applications, tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate serves as a valuable intermediate in organic synthesis:
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It functions as a protected precursor for further derivatization, particularly after Boc deprotection to reveal the secondary amine.
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The compound can be used in the production of specialty chemicals and materials with unique properties.
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It serves as a platform for studying fundamental aspects of organic reactivity and chemical transformations involving spirocyclic systems.
The presence of the Boc protecting group allows for controlled reactivity, enabling selective functionalization at different positions within the molecule.
Related Compounds and Derivatives
Salt Forms
The hydrochloride salt of tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate (CAS: 1279861-05-0) is an important derivative with enhanced stability and solubility properties compared to the free base form. The salt formation typically results from treating the free base with hydrogen chloride in an appropriate solvent.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 159634-80-7 | 1279861-05-0 |
| Molecular Formula | C₁₈H₂₆N₂O₂ | C₁₈H₂₇ClN₂O₂ |
| Molecular Weight | 302.41 g/mol | 338.87 g/mol |
| Solubility | Less soluble in aqueous media | Enhanced aqueous solubility |
The hydrochloride salt is often preferred in applications requiring improved solubility characteristics or stability under specific conditions .
Structural Analogs
Several structural analogs of tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate exist, including:
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tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate (CAS: 857898-70-5) - An isomer where the Boc group is positioned on the isoquinoline nitrogen rather than the piperidine nitrogen .
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1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] (CAS: 109473-40-7) - A derivative where the Boc group is replaced by a methyl group .
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Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate (CAS: 1032143-15-9) - An oxidized version containing a carbonyl group within the ring system.
These structural variations can significantly affect the physical, chemical, and biological properties of the compounds, providing opportunities for fine-tuning their behavior in various applications.
Current Research and Future Perspectives
Current research involving tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate and related spirocyclic compounds focuses on several areas:
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Development of novel synthetic methodologies for more efficient construction of the spirocyclic framework, including catalytic approaches and flow chemistry techniques.
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Exploration of the compound's potential as a scaffold for designing bioactive molecules with applications in treating various diseases.
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Investigation of structure-activity relationships to understand how modifications to the basic structure affect biological activity.
Recent advances include the development of visible-light-catalyzed oxidative [3+2] cycloaddition reactions for constructing related spirocyclic frameworks, which demonstrates the ongoing interest in developing efficient methods for accessing these structurally complex molecules .
Future research directions may include:
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Expanding the applications of this compound in materials science, particularly in the development of specialty polymers and functional materials.
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Further exploration of the biological activities of derivatives based on this scaffold.
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Development of sustainable and scalable synthetic approaches for large-scale production.
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